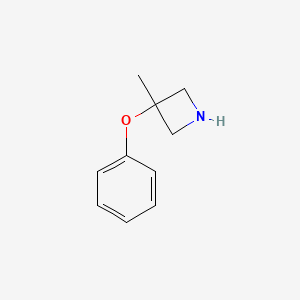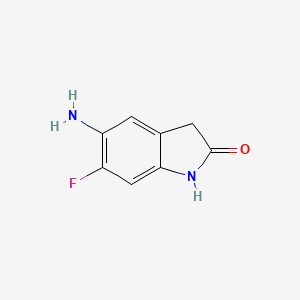![molecular formula C11H11BrN2O B8012606 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated aromatic amine with a cyclobutyl ketone in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Nickel or palladium catalysts are commonly used.
Solvent: Organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These can include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Batch Processing: Traditional batch processing methods can also be employed, with optimizations for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2-one
- 5-Phenyl-7-bromo-1,3-dihydro-2H-1,4-benzodiazepine-2-one
Uniqueness
The presence of the cyclobutyl group in 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one distinguishes it from other similar compounds. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6-bromo-3-cyclobutyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDSDLNJPNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Diazaspiro[5.5]undecane](/img/structure/B8012540.png)
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8012548.png)


![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)




![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)



